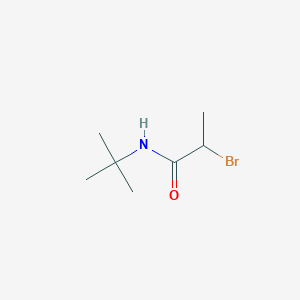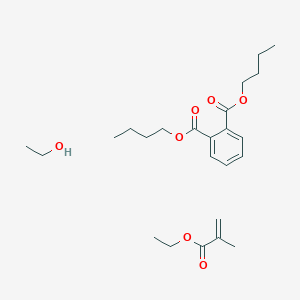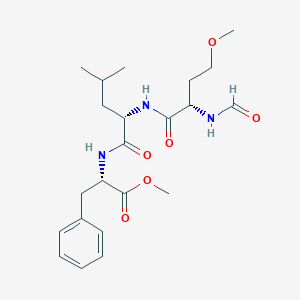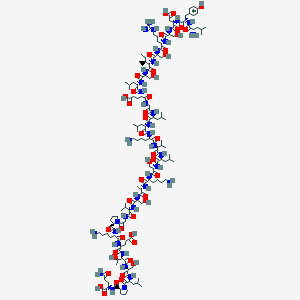
Diethylphthalat-d4
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate consists of a benzene ring with two ester groups attached at the 1 and 2 positions . The benzene ring is substituted with deuterium atoms at the 3, 4, 5, and 6 positions . The InChI representation of the molecule is InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D .
Chemical Reactions Analysis
While specific chemical reactions involving Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate are not available, similar compounds have been studied. For instance, Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been studied for its bromination reaction with NBS in methanol .
Physical And Chemical Properties Analysis
Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate has a molecular weight of 226.26 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a topological polar surface area of 52.6 Ų .
Wissenschaftliche Forschungsanwendungen
Sanierung von wässrigen Abwässern
Diethylphthalat-d4 wird bei der Sanierung von endokrinen Disruptoren in hochkonzentrierten wässrigen Abwässern eingesetzt . Der Prozess beinhaltet eine Arenhydrierung gefolgt von einem photokatalytischen Schritt . Die Neuheit liegt in der Verwendung von TiO2-gestützten nullwertigen Rh-Nanopartikeln als multikatalytischen Materialien (MCMs) für diese zweistufige Behandlung . Dieser Ansatz bietet vielversprechende Alternativen im Falle von photoresistenten Verbindungen .
Kontamination von Lebensmitteln und Getränken
Phthalate, einschließlich this compound, sind in vielen Oberflächengewässern und Sedimenten in sehr hohen Konzentrationen vorhanden, da sie aufgrund ihrer intensiven Verwendung als Weichmacher in Polyvinylchlorid-Kunststoffen oder als Zusatzstoffe in Körperpflegeprodukten oder Druckfarben eingesetzt werden . Sie sind als endokrine Disruptoren bekannt und/oder werden als krebserregende Verbindungen vermutet . Die Freisetzung und das dauerhafte Vorhandensein dieser Phthalate in Wasser und Abwasser, die von der US-Umweltbehörde (US EPA) und einigen ihrer internationalen Partner als Prioritätsstoffe eingestuft werden , sind in den letzten Jahren zu einem gesellschaftlichen Problem geworden .
Abbaustudien
This compound wird häufig in Abbaustudien eingesetzt. Beispielsweise wurde es in einer vergleichenden Studie zum Abbau von Diethylphthalat durch UV/H .
Nanopartikelforschung
This compound wird in der Nanopartikelforschung verwendet, insbesondere bei der Untersuchung von TiO2-gestützten nullwertigen Rh-Nanopartikeln als multikatalytische Materialien
Wirkmechanismus
Target of Action
Diethyl Phthalate-d4, also known as Diethyl phthalate-3,4,5,6-d4 or Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, is a deuterated compound of Diethyl Phthalate . It primarily targets the endocrine system, affecting the apoptotic system in PC12 cells . Phthalates, including Diethyl Phthalate, are known to disrupt the endocrine system, affecting reproductive health and physical development . They interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
Diethyl Phthalate-d4 interacts with its targets by disrupting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . This disruption can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
The biodegradation of Diethyl Phthalate-d4 in soil occurs by sequential hydrolysis of the two diethyl chains of the phthalate to produce monoethyl phthalate, followed by phthalic acid . This reaction occurs very slowly in an abiotic environment . There exists an alternative pathway of biodegradation which includes transesterification or demethylation by microorganisms, if the soil is also contaminated with methanol . This biodegradation has been observed in several soil bacteria .
Pharmacokinetics
It is known that phthalates, including diethyl phthalate, are absorbed, distributed, metabolized, and excreted in the body . The partitioning of phthalates among tissues is determined by various factors, including their physical and chemical attributes, which have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Result of Action
The action of Diethyl Phthalate-d4 results in the disruption of the endocrine system, affecting the apoptotic system in PC12 cells . The developed intermediates of the transesterification or demethylation, ethyl methyl phthalate and dimethyl phthalate, enhance the toxic effect and are able to disrupt the membrane of microorganisms .
Action Environment
Diethyl Phthalate-d4 may enter the environment in industrial waste waters, by evaporation into the air from disposal sites, directly from consumer products, from the burning of plastic products, and by leaking from landfills into soil or water including groundwater . In air, Diethyl Phthalate-d4 may break down into other products . Environmental factors such as the presence of other contaminants (e.g., methanol in soil) can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Diethyl Phthalate-d4 interacts with various enzymes and proteins, affecting their function and activity . For instance, it has been shown to inhibit the enzymatic activity of deoxyribonuclease I, an enzyme involved in DNA degradation . This interaction is primarily due to the binding of Diethyl Phthalate-d4 to amino groups in the enzyme’s amino acid residues, leading to structural deformation and decreased enzymatic activity .
Cellular Effects
Diethyl Phthalate-d4 has significant effects on various types of cells and cellular processes . It can disrupt the balance of the organism by interacting with hormone synthesis, transport, and metabolism, which can induce neurological disorders . It also alters the development and function of hormone-dependent structures within the nervous system . Furthermore, Diethyl Phthalate-d4 can affect gene expression and cellular metabolism, influencing cell function .
Molecular Mechanism
The molecular mechanism of Diethyl Phthalate-d4 involves several interactions at the molecular level. It induces multi-organ damage through mechanisms such as oxidative stress via the generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disruption of cell function, and alteration of the expression and activity of important antioxidant enzymes .
Temporal Effects in Laboratory Settings
Over time, the effects of Diethyl Phthalate-d4 can change in laboratory settings. It has been observed that the inhibition rates of phthalates on deoxyribonuclease I enzymatic activity can reach up to 64% for Diethyl Phthalate-d4 . This indicates that the compound’s stability, degradation, and long-term effects on cellular function can vary significantly over time .
Dosage Effects in Animal Models
In animal models, the effects of Diethyl Phthalate-d4 can vary with different dosages . At high doses, it has been observed to cause mild dermal acanthosis in rats .
Metabolic Pathways
Diethyl Phthalate-d4 is involved in various metabolic pathways. It is metabolized through hydrolytic reactions, with the primary metabolite being monoethyl phthalate . This metabolite is then further metabolized to phthalic acid .
Eigenschaften
IUPAC Name |
diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKPEMZONWLCSK-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC)C(=O)OCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584031 | |
| Record name | Diethyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93952-12-6 | |
| Record name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















